Cloruro de 2-azidoetano-1-sulfonilo

Descripción general

Descripción

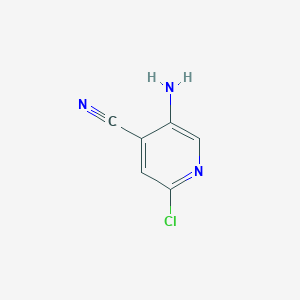

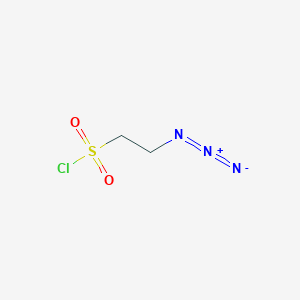

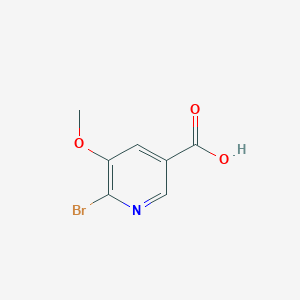

2-Azidoethane-1-sulfonyl chloride is a chemical compound that contains 12 bonds in total, including 8 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 1 positively charged N, and 1 sulfone . It contains 13 atoms: 4 Hydrogen atoms, 2 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom .

Synthesis Analysis

The synthesis of 2-Azidoethane-1-sulfonyl chloride can be achieved through a ‘sulfonyl-azide-free’ (SAFE) aqueous-phase diazo transfer reaction . This protocol has displayed a remarkable substrate scope and can be applied to generating arrays of diazo compounds for further evolution via combinatorial chemistry .Molecular Structure Analysis

The molecular structure of 2-Azidoethane-1-sulfonyl chloride is characterized by the presence of azido groups, which are chemically active and can decompose to azenes when illuminated or heated .Chemical Reactions Analysis

Organic azides, such as 2-Azidoethane-1-sulfonyl chloride, are known for their versatility in chemical reactions. They can participate in intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . They can also act as reagents for organic synthesis .Physical and Chemical Properties Analysis

2-Azidoethane-1-sulfonyl chloride is a type of organic azide. Organic azides are chemically active and can decompose to azenes, which are very reactive . They are known for their unique properties and play a distinct role in propellants and high explosive energetic materials .Aplicaciones Científicas De Investigación

Materiales Energéticos

Las azidas orgánicas como el Cloruro de 2-azidoetano-1-sulfonilo son un tipo de nuevos materiales energéticos con grupo azido (–N 3), que se aplican principalmente en adhesivos energéticos y plastificantes energéticos . Juegan un papel distintivo en los propulsores y los materiales energéticos explosivos de alta energía . Los grupos azido mejoran los niveles de energía y confieren un excelente rendimiento a los materiales energéticos de alta energía .

Síntesis de Triazoles

Catalizada por Cu(I), la cicloadición genera selectivamente 1-(N-sulfonil)-1,2,3-triazoles 4-sustituidos . Este método se utiliza para sintetizar triazoles, una clase de compuestos aromáticos de cinco miembros que contienen tres átomos de nitrógeno .

Plastificantes en Explosivos de Alta Energía y Propulsores

Los compuestos orgánicos de azida tienen grupos azido y ésteres de nitrato. Son un nuevo plastificante que se aplica en explosivos de alta energía y propulsores . Este tipo de compuestos orgánicos de azida tienen las aplicaciones más potenciales .

Propiedades Químicas

Los compuestos de azida son derivados del ácido hidrazoico (HN 3). La característica molecular es que todos los compuestos de azida tienen grupos azido . Son químicamente activos y después de ser iluminados o calentados, se descomponen en azenos, que son muy reactivos .

Síntesis Orgánica

El this compound es un compuesto químico versátil utilizado en la investigación científica. Sus diversas aplicaciones van desde la síntesis orgánica hasta la química medicinal.

Química Medicinal

Mecanismo De Acción

Target of Action

Sulfonyl chlorides, in general, are known to react with a variety of organic compounds, including amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonate thioesters, respectively .

Mode of Action

2-Azidoethane-1-sulfonyl chloride is a type of sulfonyl chloride, which are electrophilic in nature and can undergo nucleophilic substitution reactions . The azide group (-N3) and the sulfonyl chloride group (-SO2Cl) in 2-Azidoethane-1-sulfonyl chloride can react with various nucleophiles, leading to a wide range of chemical transformations .

Biochemical Pathways

It’s worth noting that sulfonyl chlorides are often used in the synthesis of sulfonamide drugs, which can inhibit the enzymatic activity of carbonic anhydrase and dihydropteroate synthetase, affecting various biochemical pathways .

Result of Action

Sulfonyl chlorides, in general, are known to react with various nucleophiles, leading to a wide range of chemical transformations .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Azidoethane-1-sulfonyl chloride . For instance, the reductive coupling of sulfonyl chlorides to the corresponding disulfides can be achieved rapidly with SO2/KI/H2SO4 system in moderate to good yields at 80 °C in water .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-Azidoethane-1-sulfonyl chloride plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. One of the primary interactions is with carbonic anhydrases, which are zinc metalloenzymes involved in crucial biosynthetic reactions such as glucogenesis, lipogenesis, and ureagenesis . The nature of these interactions often involves the formation of covalent bonds, leading to enzyme inhibition or activation, depending on the specific biochemical context.

Cellular Effects

2-Azidoethane-1-sulfonyl chloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, it can alter metabolic fluxes within cells, impacting overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-Azidoethane-1-sulfonyl chloride involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form covalent bonds with specific amino acid residues in enzymes, leading to their inhibition or activation. This interaction can result in the modulation of enzymatic activity and subsequent changes in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Azidoethane-1-sulfonyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 2-Azidoethane-1-sulfonyl chloride in in vitro or in vivo studies has demonstrated potential impacts on cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of 2-Azidoethane-1-sulfonyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

2-Azidoethane-1-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. The compound can affect metabolic fluxes and metabolite levels, leading to changes in the overall metabolic profile of cells. For example, it can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and other metabolic processes .

Transport and Distribution

The transport and distribution of 2-Azidoethane-1-sulfonyl chloride within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within different cellular compartments can impact its overall efficacy and function .

Subcellular Localization

The subcellular localization of 2-Azidoethane-1-sulfonyl chloride is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biological effects .

Propiedades

IUPAC Name |

2-azidoethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClN3O2S/c3-9(7,8)2-1-5-6-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNADWWQVAAOJDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803566-17-7 | |

| Record name | 2-azidoethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1528305.png)

![[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1528306.png)

![4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid](/img/structure/B1528307.png)

![Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride](/img/structure/B1528314.png)

![5-(2-aminoethyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1528315.png)

![1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1528323.png)